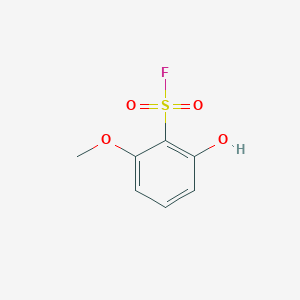

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride

描述

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride (CAS: Not explicitly provided; referenced in and ) is a sulfonyl fluoride derivative featuring a benzene ring substituted with a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 6, and a sulfonyl fluoride (-SO₂F) group at position 1. Its molecular formula is C₇H₇FO₄S, and its SMILES representation is COC1=CC=CC(=C1S(=O)(=O)F)O . The InChIKey AUYBXQNVSBYTDZ-UHFFFAOYSA-N confirms its unique structural identity . This compound is primarily used in chemical synthesis and biochemical applications, such as covalent inhibition or click chemistry, due to the reactive sulfonyl fluoride group .

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-6-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYBXQNVSBYTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-hydroxy-6-methoxybenzene with a sulfonyl fluoride reagent. One common method includes the reaction of 2-hydroxy-6-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a base, such as pyridine, to yield the desired sulfonyl fluoride product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. The use of sulfuryl fluoride gas and appropriate catalysts can enhance the efficiency and yield of the production process. The product is typically purified through crystallization or distillation techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

Oxidation: 2-Methoxy-6-oxo-benzene-1-sulfonyl fluoride.

Reduction: 2-Hydroxy-6-methoxybenzene-1-sulfonyl group.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its sulfonyl fluoride group is particularly valuable in creating pharmaceuticals and agrochemicals, allowing for the introduction of sulfonamide functionalities into target molecules. This compound's reactivity enables efficient transformations in synthetic pathways, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor, particularly against sulfonyl-containing enzymes. This property is being explored for potential therapeutic applications, especially in targeting enzymes involved in various disease pathways. For instance, studies have demonstrated its inhibitory effects on fatty acid amide hydrolase (FAAH), which is implicated in pain modulation and inflammation .

Case Study: Inhibition of FAAH

In a notable study, sulfonyl fluorides were shown to selectively inhibit FAAH with promising results regarding their interaction with cannabinoid receptors. The selectivity of these inhibitors over other serine hydrolases suggests potential for developing novel analgesics .

Materials Science

Development of Functional Materials

The compound is utilized in the creation of functional materials due to its reactive sulfonyl fluoride group. This feature allows it to participate in various polymerization processes and the development of coatings with specialized properties. The incorporation of sulfonyl fluoride groups into polymers can enhance their mechanical strength and thermal stability.

Chemical Biology

Protein Labeling and Modification

In chemical biology, this compound is employed for protein labeling through click chemistry reactions. Its electrophilic nature allows it to react with nucleophilic sites on proteins, facilitating the study of protein interactions and functions .

Mechanism of Action

The mechanism involves the formation of stable covalent bonds with active site residues on target proteins, which can be leveraged to investigate enzyme mechanisms or develop targeted therapies.

作用机制

The mechanism of action of 2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The compound’s mechanism of action in biological systems often involves the inhibition of enzymes by forming stable sulfonamide linkages with active site residues.

相似化合物的比较

Table 1: Structural and Commercial Comparison

Reactivity and Functional Group Analysis

Sulfonyl Fluoride vs. Sulfonyl Chloride :

- The sulfonyl fluoride group in the target compound is less reactive toward hydrolysis compared to sulfonyl chlorides (e.g., 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride) but exhibits high electrophilicity for covalent bonding with serine residues in enzymes .

- Sulfonyl chlorides (e.g., CAS 1176126-31-0) are more labile and prone to nucleophilic substitution, limiting their stability in aqueous environments .

In contrast, 2-hydroxy-6-methoxybenzaldehyde (CAS 700-44-7) lacks the sulfonyl group but is widely used in synthetic organic chemistry for aldol reactions .

生物活性

2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl fluoride group, which contributes to its reactivity with various nucleophiles. The methoxy and hydroxy substituents on the benzene ring enhance its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonyl fluorides are known to act as covalent inhibitors for various enzymes. They can modify active site residues, leading to irreversible inhibition.

- Fragment Screening : This compound has been utilized in fragment-based drug discovery, where it serves as a probe to identify potential binding interactions with target proteins .

- Tubulin Interaction : Recent studies suggest that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cell division. This activity positions it as a candidate for anticancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | IC50 Value (µM) | Target | Source |

|---|---|---|---|

| Tubulin Polymerization Inhibition | 4.1 ± 0.1 | β-Tubulin | |

| Enzyme Inhibition | Variable | Various Enzymes | |

| Fragment Binding | High Affinity | Protein Targets |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.57 µM to 5.74 µM . The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Fragment-Based Drug Discovery : In a recent investigation, sulfonyl fluoride probes including this compound were employed in fragment screening assays. These studies revealed that modifications to the sulfonyl group significantly affected binding efficiency and stability in aqueous environments, suggesting pathways for optimizing drug design .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties of this compound through modulation of signaling pathways involved in neuroinflammation and apoptosis . Further research is warranted to explore these effects in detail.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-6-methoxybenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing a benzene ring with hydroxyl, methoxy, and sulfonyl fluoride groups. A plausible route starts with 2-methoxyphenol, followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride intermediate. Subsequent fluorination (e.g., using KF or tetrabutylammonium fluoride) replaces the chloride with fluoride .

- Critical Parameters :

- Temperature control (<5°C during sulfonation to prevent side reactions).

- Solvent selection (e.g., dichloromethane for fluorination to avoid hydrolysis).

- Purification via column chromatography or recrystallization to isolate the product.

Q. How can researchers characterize the structure and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy :

- H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl (δ ~5.5 ppm, exchangeable).

- F NMR: Single peak near δ -40 ppm for sulfonyl fluoride .

- IR Spectroscopy : Stretching vibrations for S=O (~1370 cm) and S-F (~800 cm).

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M-H] expected).

Q. What are the stability and storage requirements for this compound?

- Key Findings :

- Hydrolyzes in aqueous or humid environments, releasing HF. Store under inert gas (argon) in anhydrous solvents (e.g., dry DCM or THF) at -20°C .

- Avoid prolonged exposure to light, as UV radiation may degrade the sulfonyl fluoride group.

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl fluoride acts as an electrophilic center, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or thioesters. Kinetic studies (e.g., using stopped-flow spectrometry) reveal second-order dependence on nucleophile concentration .

- Case Study : Reactivity with cysteine residues in proteins (probed via LC-MS/MS) demonstrates site-specific labeling under mild conditions (pH 7.4, 25°C) .

Q. What analytical methods are recommended for quantifying trace fluoride release during hydrolysis?

- Method Comparison :

| Method | LOD | Application | Reference |

|---|---|---|---|

| Ion Chromatography | 0.1 ppm | Detects free fluoride in aqueous media | |

| Fluoride Electrode | 0.5 ppm | Real-time monitoring in buffered solutions |

- Protocol : Hydrolyze the compound in PBS (pH 7.4), quench with TISAB buffer, and measure fluoride via electrode .

Q. How can this compound be utilized in synthesizing complex bioactive molecules?

- Case Study : As a "click chemistry" reagent, it reacts with strained alkynes (e.g., bicyclononynes) to form stable sulfonate conjugates. This is critical for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。